molecular formula C14H10F4N2O B11941773 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

Cat. No.: B11941773
M. Wt: 298.23 g/mol
InChI Key: UBNFAFKPBXTFMJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea typically involves the reaction of 2-fluoroaniline with 3-(trifluoromethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carbonyl compounds, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, influencing molecular pathways. The presence of fluorine and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorophenyl)-3-phenylurea
  • 1-(2-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea
  • 1-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]urea

Properties

Molecular Formula

C14H10F4N2O

Molecular Weight

298.23 g/mol

IUPAC Name

1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C14H10F4N2O/c15-11-6-1-2-7-12(11)20-13(21)19-10-5-3-4-9(8-10)14(16,17)18/h1-8H,(H2,19,20,21)

InChI Key

UBNFAFKPBXTFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F)F

Origin of Product

United States

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